molecular formula C12H11N3O2S B2995814 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide CAS No. 2034621-70-8

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2995814
CAS No.: 2034621-70-8
M. Wt: 261.3
InChI Key: ULSSGMOMULBJMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrimidines are known to interact with various biological targets, including the serotonin (5-ht) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, is expected to enhance affinity .

Mode of Action

The interaction of the ligand with an anionic side chain of the (5-ht) receptor site (asp155) neutralizes the positive charge on the ligand bound to the receptor . This suggests that the compound may act through a similar mechanism.

Biochemical Pathways

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 . This suggests that the compound may have good bioavailability due to its hydrophobic character.

Result of Action

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Action Environment

The compound’s hydrophobic character suggests that it may be influenced by the lipid composition of the cellular environment .

Preparation Methods

The synthesis of 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-(methylthio)aniline with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions may include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

    4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Known for its calcium channel blocking activity.

    6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Exhibits significant antihypertensive activity.

The uniqueness of this compound lies in its combined neuroprotective and anti-inflammatory properties, making it a promising candidate for further research and development in therapeutic applications .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-18-9-4-2-3-8(5-9)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSGMOMULBJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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